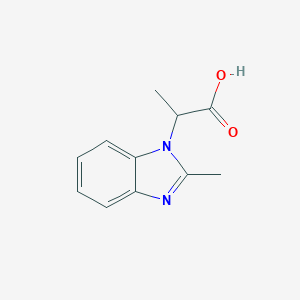

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

説明

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is an organic compound with the molecular formula C11H12N2O2. It belongs to the benzimidazole family, which is known for its diverse pharmacological activities. This compound is characterized by a benzimidazole ring substituted with a propanoic acid group, making it a versatile molecule in various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method includes:

Condensation Reaction: o-Phenylenediamine reacts with 2-methylpropanal in the presence of an acid catalyst to form this compound.

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the benzimidazole ring.

Functional Group Modification: The resulting benzimidazole derivative is then subjected to further reactions to introduce the propanoic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives.

科学的研究の応用

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives, including 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, exhibit significant anti-inflammatory properties. A study found that compounds with a benzimidazole moiety demonstrated notable reductions in edema in rat models, suggesting their potential as anti-inflammatory agents . The structure of these compounds allows them to interact effectively with inflammatory pathways, making them candidates for further development in treating conditions like arthritis.

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been documented extensively. For instance, compounds derived from benzimidazole have shown activity against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival.

Anticonvulsant Properties

Some studies have reported anticonvulsant activities associated with benzimidazole derivatives. Compounds similar to this compound have been tested for their ability to reduce seizure activity in animal models, indicating potential therapeutic applications in epilepsy management .

Synthetic Pathways

The synthesis of this compound often involves the condensation of o-phenylenediamine with carboxylic acids under specific conditions to yield the desired product . This method allows for the modification of substituents at various positions on the benzimidazole ring, enabling the exploration of structure-activity relationships.

Derivatives and Their Activities

Numerous derivatives of this compound have been synthesized and evaluated for enhanced biological activities. For example, modifications at the 5-position of the benzimidazole ring can significantly influence anti-inflammatory and antimicrobial activities . A comprehensive review highlighted various substituted phenyl benzimidazoles that exhibited promising pharmacological profiles, emphasizing the importance of structural diversity in drug design .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Thakurdesai et al. | Demonstrated acute anti-inflammatory activity in rat models with doses showing safety up to 2000 mg/kg | Potential treatment for inflammatory diseases |

| Goker et al. | Synthesized and tested 1,2-disubstituted benzimidazoles showing moderate diuretic activity | Possible diuretic agent development |

| Vazquez et al. | Evaluated 2-(trifluoromethyl)-1H-benzimidazole against protozoa, showing higher efficacy than standard treatments | Antiprotozoal drug development |

作用機序

The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to DNA and RNA, thereby interfering with cellular processes. This compound can also inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular functions .

類似化合物との比較

- 2-(1H-benzimidazol-2-yl)acetic acid

- 2-(1H-benzimidazol-2-yl)propanoic acid

- 2-(2-methyl-1H-benzimidazol-1-yl)acetic acid

Comparison: 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of the methyl group on the benzimidazole ring and the propanoic acid functional group. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

生物活性

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is a compound that belongs to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₂N₂O₂. The benzimidazole moiety is known for its ability to interact with various biological targets, which contributes to its pharmacological profile.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/ml |

| This compound | Escherichia coli | 62.5 µg/ml |

| This compound | Candida albicans | 250 µg/ml |

These findings suggest that the compound exhibits promising antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The benzimidazole scaffold has been extensively investigated for its anticancer properties. Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

For instance, a comparative study showed that certain benzimidazole derivatives exhibited potent cytotoxicity against glioblastoma cells, with IC₅₀ values in the low micromolar range. The mechanism involved the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Modifications at different positions on the benzimidazole ring can enhance or reduce biological activity. For example:

- Substituents on the benzene ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.

- Alkyl chain length : Variations in the propanoic acid side chain have been shown to influence solubility and bioavailability, impacting overall efficacy.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited a broad spectrum of activity against both bacterial and fungal pathogens, outperforming standard antibiotics in some cases .

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, suggesting potential as an anticancer agent .

- Synergistic Effects : Combinations of this compound with existing chemotherapeutics showed enhanced efficacy against resistant cancer lines, indicating potential for use in combination therapies .

特性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOUPNAPANBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968668 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5389-97-9 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。